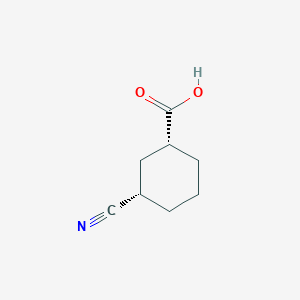
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylicacid,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis is a chemical compound with a complex structure that makes it valuable for various scientific research applications. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Méthodes De Préparation
The synthesis of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis involves several steps. One common method includes the recrystallization of a mixture of compounds in a solvent, which is a combination of a poor solvent (such as a ketone solvent and methanol) and a good solvent (such as water) . This method ensures high reaction yield and optical purity of the product.
Analyse Des Réactions Chimiques
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis is used in various scientific research fields due to its diverse properties:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis can be compared with other similar compounds, such as:
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- rac-(1R,3S)-3-(piperidine-1-carbonyl)cyclopentan-1-amine
- rac-ethyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride, cis
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of rac-(1R,3S)-3-cyanocyclohexane-1-carboxylic acid, cis.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
(1R,3S)-3-cyanocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-4H2,(H,10,11)/t6-,7+/m0/s1 |
Clé InChI |
DZUSIUVUMQJGST-NKWVEPMBSA-N |
SMILES isomérique |
C1C[C@@H](C[C@@H](C1)C(=O)O)C#N |
SMILES canonique |
C1CC(CC(C1)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N,N-dimethylacetamide](/img/structure/B13578689.png)
![6-cyclopropyl-N-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13578695.png)
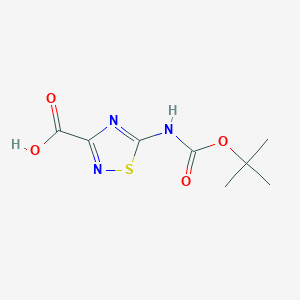
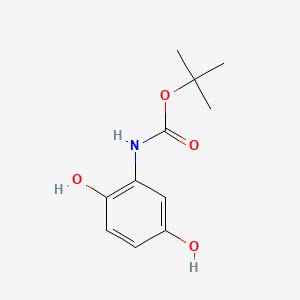
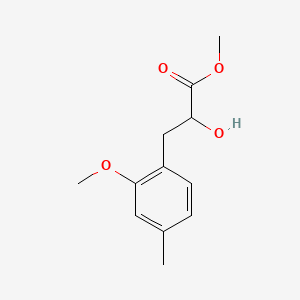
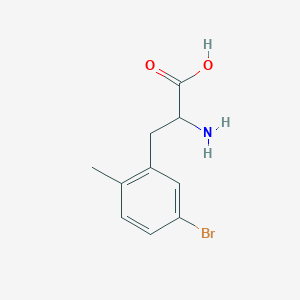



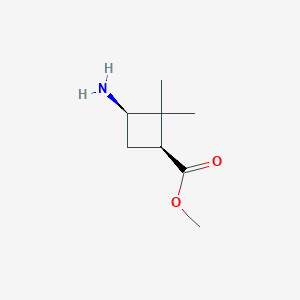
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
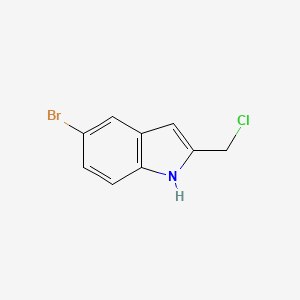
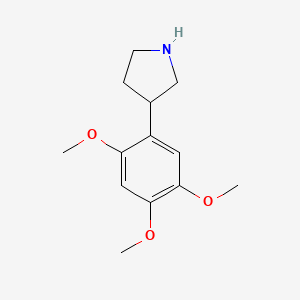
![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)
